N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system . For N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, the synthetic route may involve the following steps:
Formation of the indole ring: Starting with a suitable precursor such as phenylhydrazine and an aldehyde or ketone, the Fischer indole synthesis is carried out under acidic conditions to form the indole ring.
Substitution reactions: The indole ring is then subjected to various substitution reactions to introduce the methoxy and methylsulfonyl groups at the desired positions.
Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in research to study its effects on cellular processes and signaling pathways.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound shares a similar indole structure but with an iodine substituent.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activity.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to the presence of both methoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-16-6-7-19-18(12-16)15(13-24-19)8-10-23-22(27)14-26-11-9-17-20(25-31(2,28)29)4-3-5-21(17)26/h3-7,9,11-13,24-25H,8,10,14H2,1-2H3,(H,23,27) |
InChI Key |
WNEBGZDZGPQMPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C |
Origin of Product |
United States |
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